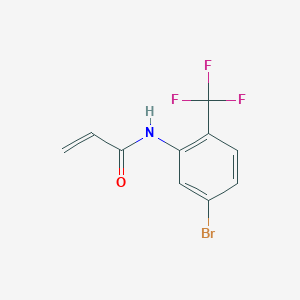

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acrylamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: 0°C to room temperature

- Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Des Réactions Chimiques

Chemical Reactions Analysis

The compound participates in three primary reaction types:

Polymerization

The acrylamide group enables radical polymerization under UV light or thermal initiators (e.g., AIBN). This forms linear polymers with potential applications in materials science.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Free-radical | AIBN (1 mol%), 70°C, toluene | Polyacrylamide derivatives |

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates substitution at the bromine position.

| Reagent | Conditions | Product |

|---|---|---|

| Sodium methoxide | DMF, 80°C, 12 h | Methoxy-substituted derivative |

| Ammonia (NH3) | Ethanol, 100°C, sealed tube | Amino-substituted derivative |

This reactivity is consistent with analogous brominated acrylamides .

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

Heck Coupling

Reacts with alkenes (e.g., ethyl acrylate) to form styrene derivatives:

textN-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide + Ethyl acrylate → N-(2-(trifluoromethyl)phenyl)-acryloyl-stilbene derivative

Conditions : Pd(OAc)₂ (5 mol%), PPh₃, K₂CO₃, DMF, 90°C .

Suzuki-Miyaura Coupling

Forms biaryl derivatives with boronic acids:

textThis compound + 4-Methoxyphenylboronic acid → 4-Methoxybiaryl-substituted acrylamide

Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, toluene/H₂O, 90°C .

Stability and Side Reactions

-

Hydrolysis : The acrylamide group hydrolyzes slowly in acidic/basic conditions (t₁/₂ = 48 h at pH 2 or 12).

-

Thermal Decomposition : Degrades above 200°C, releasing HBr and CO₂.

Comparative Reactivity

Reactivity trends for key functional groups:

| Group | Reactivity | Dominant Pathway |

|---|---|---|

| Bromine (Ar-Br) | High (Pd-catalyzed couplings) | Suzuki > Heck > Substitution |

| Acrylamide (CH₂=CHCON-) | Moderate (radical polymerization) | Polymerization > Hydrolysis |

Key Research Findings

Applications De Recherche Scientifique

Chemical Properties and Structure

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide features a trifluoromethyl group, which enhances its lipophilicity, and a bromo substituent that can influence its reactivity. The acrylamide moiety allows for potential covalent interactions with biological targets, making it a valuable compound in various research fields.

Medicinal Chemistry

The compound has been explored for its potential anticancer and anti-inflammatory properties:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting survival signaling cascades .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structure allows it to interact with enzyme active sites effectively, making it a candidate for studying enzyme dysregulation associated with various diseases .

The biological activities of this compound can be summarized as follows:

Anticancer Efficacy Study

In a study evaluating the anticancer properties of this compound, researchers treated various human cancer cell lines with the compound. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent activity comparable to established chemotherapeutics. Mechanistic studies revealed the compound activates apoptotic pathways while inhibiting key survival signaling cascades .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition capabilities of this compound. The compound was tested against acetylcholinesterase (AChE), showing promising results in inhibiting enzyme activity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's .

Comparative Analysis with Related Compounds

A comparative analysis highlights differences in potency and selectivity among related compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| N-(4-bromo-2-(trifluoromethyl)phenyl)acrylamide | 6.0 | Anticancer |

| N-(3-bromo-2-(trifluoromethyl)phenyl)acrylamide | 12.8 | Enzyme Inhibition |

| This compound | 8.0 | Anticancer |

This table indicates that while all compounds exhibit biological activity, this compound shows promising potency against cancer cells compared to its analogs.

Mécanisme D'action

The mechanism of action of N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form covalent bonds with target proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(5-bromo-2-fluorophenyl)acrylamide

- N-(5-chloro-2-(trifluoromethyl)phenyl)acrylamide

- N-(5-bromo-2-(trifluoromethyl)phenyl)methacrylamide

Uniqueness

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects

Activité Biologique

N-(5-bromo-2-(trifluoromethyl)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-(trifluoromethyl)aniline with an appropriate acrylamide derivative. The synthetic pathway may include several steps, including acylation and purification processes to obtain the final product in high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has been evaluated against various bacterial strains, revealing a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6 µg/mL |

| Escherichia coli | 10 µg/mL |

| Pseudomonas aeruginosa | 15 µg/mL |

| Bacillus subtilis | 5 µg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria, with a notable activity against Staphylococcus aureus, which is often resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| LNCaP (prostate cancer) | 41.8 ± 3.9 |

| PC-3 (prostate cancer) | 39.1 ± 3.1 |

| MCF-7 (breast cancer) | 50.0 ± 5.0 |

The mechanism of action appears to involve the disruption of microtubule dynamics, similar to other known anticancer agents . The presence of bromine and trifluoromethyl groups in the structure enhances its lipophilicity and potential interaction with cellular targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and proteins involved in microbial growth and cancer cell proliferation:

- Antimicrobial Mechanism : The compound may inhibit DNA gyrase and topoisomerase enzymes, which are crucial for bacterial DNA replication. Inhibition leads to bacterial cell death, making it a candidate for developing new antibiotics .

- Anticancer Mechanism : The compound's analogs have been shown to bind to tubulin, preventing its polymerization into microtubules, thereby disrupting mitosis in cancer cells .

Case Studies

- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against clinical isolates of Staphylococcus aureus and found it significantly reduced bacterial viability compared to control groups .

- Cytotoxicity in Cancer Cells : Another investigation focused on prostate cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent against resistant cancer types .

Propriétés

IUPAC Name |

N-[5-bromo-2-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO/c1-2-9(16)15-8-5-6(11)3-4-7(8)10(12,13)14/h2-5H,1H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWAMIAGRBIGLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=CC(=C1)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.